Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

説明

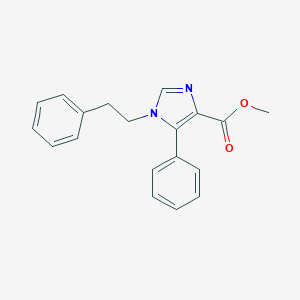

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position, a phenethyl group at the 1-position, and a phenyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethylamine with benzaldehyde to form an imine intermediate, which is then cyclized with glyoxal and ammonium acetate to form the imidazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the imidazole ring or side chains.

Substitution: Substituted imidazole derivatives with new functional groups replacing hydrogen atoms.

科学的研究の応用

Drug Development

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is primarily noted for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its structure allows it to act as a scaffold for creating compounds with enhanced pharmacological properties. Research indicates that derivatives of this compound have shown promise in targeting various receptors, including opioid receptors, which are crucial for pain management and gastrointestinal disorders .

Neurological Disorders

The compound has been investigated for its role in treating neurological disorders. Its derivatives have been synthesized to enhance binding affinity to specific receptors involved in neurological pathways. This approach aims to improve therapeutic efficacy while minimizing side effects associated with traditional treatments .

Herbicides and Fungicides

This compound has been utilized in the development of agrochemicals, particularly herbicides and fungicides. Its effectiveness in pest control while reducing environmental impact makes it a valuable candidate in agricultural chemistry. Research highlights its ability to enhance crop yield by protecting plants from various pests and diseases .

Crop Protection

The compound's role in crop protection extends beyond pest control; it also aids in improving plant resilience against environmental stressors. This application is critical as agricultural practices increasingly focus on sustainability and eco-friendliness.

Polymer Synthesis

In material science, this compound is employed in the synthesis of advanced polymers. These materials exhibit improved durability and resistance to degradation, making them suitable for various industrial applications, including coatings and composites .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in chromatographic techniques. Its stability and well-defined chemical properties ensure accurate calibration and reliable results during chemical analysis .

Case Studies

作用機序

The mechanism of action of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. The phenethyl and phenyl groups contribute to the compound’s overall binding affinity and specificity.

類似化合物との比較

Similar Compounds

Methyl-1-phenethyl-5-phenylimidazole-4-carboxamide: Similar structure but with an amide group instead of an ester.

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Methyl-1-phenethyl-5-phenylimidazole-4-carboxaldehyde: Similar structure but with an aldehyde group instead of an ester.

Uniqueness

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where ester functionality is desired, such as in esterification reactions or as a precursor for further chemical modifications.

生物活性

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate (MPEPIC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of MPEPIC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Key Functional Groups

- Imidazole Ring : Essential for enzyme interaction and binding.

- Phenethyl Group : Enhances lipophilicity and binding affinity.

- Carboxylate Group : Contributes to the compound's solubility and reactivity.

MPEPIC's mechanism of action involves its interaction with specific molecular targets, primarily enzymes and receptors. The imidazole moiety allows for the formation of hydrogen bonds and coordination with metal ions, facilitating enzyme modulation. The phenethyl and phenyl substituents contribute to the overall binding affinity and specificity towards various biological targets, including:

- Enzymes : MPEPIC acts as a probe to study enzyme interactions, particularly in enzyme kinetics and inhibition studies.

- Receptors : The compound may modulate receptor activity, influencing various signaling pathways.

In Vitro Studies

Research has demonstrated that MPEPIC exhibits notable biological activities:

- Enzyme Inhibition : MPEPIC has been evaluated as a potent inhibitor of xanthine oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout. In vitro studies showed that MPEPIC exhibited nanomolar inhibitory potency against XOR, with an IC50 value comparable to established inhibitors like febuxostat .

- Antiparasitic Activity : In studies targeting parasitic infections, MPEPIC demonstrated significant activity against nematodes, inhibiting larval development at low concentrations. This suggests potential use as an anthelmintic agent .

- Cytotoxicity : Preliminary evaluations indicate that MPEPIC may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies conducted on MPEPIC analogs reveal critical insights into how modifications to its structure affect biological activity. For instance:

- Substitutions on the imidazole ring or phenyl groups can significantly enhance or reduce enzyme inhibition potency.

- Variations in the length and branching of the alkyl chains influence lipophilicity and permeability, impacting cellular uptake and bioavailability.

| Compound | Structure | IC50 (nM) | Activity |

|---|---|---|---|

| MPEPIC | See above | 7.0 | XOR Inhibitor |

| Analog A | - | 5.0 | Enhanced XOR Inhibition |

| Analog B | - | 15.0 | Moderate Activity |

Case Study 1: Antiparasitic Efficacy

In a study investigating the efficacy of various compounds against Haemonchus contortus, MPEPIC was shown to inhibit the fourth larval stage at sub-nanomolar concentrations. This study highlighted the compound's selective action against parasites compared to human cell lines, illustrating its potential as a targeted antiparasitic drug .

Case Study 2: Xanthine Oxidoreductase Inhibition

A series of experiments evaluated the inhibitory effects of MPEPIC on XOR in vitro. Results indicated that MPEPIC not only inhibited XOR effectively but also demonstrated hypouricemic effects in murine models, suggesting its therapeutic potential in managing conditions like gout .

特性

IUPAC Name |

methyl 5-phenyl-1-(2-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-19(22)17-18(16-10-6-3-7-11-16)21(14-20-17)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFIIJYRLWWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562544 | |

| Record name | Methyl 5-phenyl-1-(2-phenylethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130740-21-5 | |

| Record name | Methyl 5-phenyl-1-(2-phenylethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。